molecular formula C22H26N2O4 B8050788 benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate

Cat. No.: B8050788
M. Wt: 382.5 g/mol
InChI Key: NGBKFLTYGSREKK-UHFFFAOYSA-N
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Description

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate is a synthetic compound known for its role as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Inhibition of calpains has been studied for its potential therapeutic applications in neurodegenerative diseases, ischemic injuries, and other pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate can be synthesized through a multi-step process involving the protection of amino acids, coupling reactions, and deprotection steps. The synthesis typically starts with the protection of valine and phenylalanine using carbobenzoxy (Cbz) groups. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide. The final step involves the reduction of the dipeptide to form the aldehyde group, resulting in carbobenzoxy-valinyl-phenylalaninal .

Industrial Production Methods

Industrial production of carbobenzoxy-valinyl-phenylalaninal follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbobenzoxy-valinyl-phenylalanine.

    Reduction: Carbobenzoxy-valinyl-phenylalaninol.

    Substitution: Valinyl-phenylalaninal.

Scientific Research Applications

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying protease inhibitors.

    Biology: Investigated for its role in inhibiting calpain activity, which is crucial in cellular processes like apoptosis and cell motility.

    Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s), ischemic injuries, and muscle dystrophies.

    Industry: Utilized in the development of pharmaceuticals and as a tool in biochemical research

Mechanism of Action

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate exerts its effects by inhibiting calpain activity. Calpains are activated by calcium ions, leading to the cleavage of various substrates involved in cellular processes. By binding to the active site of calpains, carbobenzoxy-valinyl-phenylalaninal prevents the proteolytic activity of these enzymes, thereby modulating cellular functions and protecting cells from calpain-mediated damage .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzoxy-leucyl-leucyl-leucinal (MG132): Another calpain inhibitor with a similar structure but different amino acid sequence.

    Carbobenzoxy-leucyl-leucyl-norleucinal (LLnL): A potent calpain and proteasome inhibitor.

    Carbobenzoxy-leucyl-leucyl-leucinal (Z-LLL): A tripeptide aldehyde inhibitor of calpains and proteasomes

Uniqueness

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate is unique due to its specific amino acid sequence, which provides distinct binding properties and inhibitory effects on calpains. Its structure allows for selective inhibition of calpain activity, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBKFLTYGSREKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88191-84-8
Record name Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
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benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
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benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
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benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
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benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
Reactant of Route 6
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate

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